molecular formula C20H21N7O2 B11000695 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11000695
M. Wt: 391.4 g/mol
InChI Key: QZLOFYHFUYSPIO-UHFFFAOYSA-N
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Description

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of triazole and pyridine rings, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The scalability of the synthesis is crucial for producing sufficient quantities of the compound for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

    Substitution: The triazole and pyridine rings allow for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s triazole and pyridine rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its combination of triazole and pyridine rings, which confer unique reactivity and potential biological activities. This structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C20H21N7O2/c1-29-13-16-22-20(26-23-16)14-8-10-15(11-9-14)21-19(28)7-4-6-18-25-24-17-5-2-3-12-27(17)18/h2-3,5,8-12H,4,6-7,13H2,1H3,(H,21,28)(H,22,23,26)

InChI Key

QZLOFYHFUYSPIO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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